1-Bromo-2-(1-fluoro-ethyl)-benzene
Description
1-Bromo-2-(1-fluoro-ethyl)-benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a fluoroethyl group at the 2-position of the benzene ring. These compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions, pharmaceutical manufacturing, and materials science due to their reactivity and stability .
Properties
Molecular Formula |
C8H8BrF |
|---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-2-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8BrF/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 |
InChI Key |
NJHZIPCIIIZAJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1Br)F |
Canonical SMILES |
CC(C1=CC=CC=C1Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-Bromo-2-(1-fluoro-ethyl)-benzene with structurally related compounds:
Notes:
- The fluoroethyl group in this compound introduces both steric and electronic effects, similar to chloroethyl () but with enhanced electronegativity due to fluorine.
- Compounds with alkoxy substituents (e.g., tert-butoxy in ) exhibit higher steric hindrance and lower polarity compared to fluoroalkyl analogs .
Electronic Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : Fluorine-containing substituents (e.g., fluoroethyl, difluoromethoxy) enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, 1-Bromo-2-(difluoromethoxy)benzene is widely used in Suzuki-Miyaura couplings due to its activated bromine .
- Electron-Donating Groups (EDGs) : Alkoxy groups (e.g., tert-butoxy in ) deactivate the ring, slowing SNAr but enabling directed ortho-metalation for functionalization .
Kinetic Behavior
- highlights that substituents like methoxy groups stabilize aryllithium intermediates during cyclization, whereas bromoethyl analogs exhibit faster reaction rates due to reduced steric hindrance .
Industrial and Pharmaceutical Relevance
- 1-Bromo-2-(difluoromethoxy)benzene (): Valued in agrochemical and pharmaceutical synthesis for its stability and compatibility with fluorinated motifs .
- 1-Bromo-2-(1-chloroethyl)benzene (): Serves as a scaffold for antiviral agents, leveraging the chloroethyl group’s reactivity in alkylation reactions .
- 1-Bromo-2-(2-methylpropyl)-benzene (): Market analysis indicates growing demand in fine chemicals, driven by its use in polymer and surfactant production .
Preparation Methods
Preparation of Vinyl-Bromobenzene Intermediate
The synthesis begins with 2-bromobenzoic acid, which is esterified with 4-methylpentan-2-ol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The ester intermediate undergoes triflation with trifluoromethanesulfonic anhydride to generate a triflate leaving group, enabling a Stille coupling reaction with tri-n-butylethenylstannane in the presence of lithium chloride and tetrakis(triphenylphosphine)palladium(0). This step introduces a vinyl group ortho to the bromine atom.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.02 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (98°C) |
| Time | 4 hours |
| Yield | 85–90% (isolated) |
Fluorination of the Vinyl Group
The vinyl intermediate is fluorinated using pyridinium fluoride (1.4 M in THF) at room temperature for 16 hours. This nucleophilic fluorination selectively substitutes the vinylic hydrogen with fluorine, yielding the 1-fluoroethyl moiety. The crude product is purified via extraction with diethyl ether and drying over magnesium sulfate.
Key Observations
- The fluorination step achieves >90% conversion with minimal side products.
- Pyridinium fluoride’s mild reactivity prevents over-fluorination or aryl ring bromine displacement.
Catalytic Liquid-Phase Bromofluorination
A patent by Google Patents (WO1995016653A1) describes a liquid-phase method for synthesizing bromofluoroethanes, which can be adapted for aryl-substituted analogs like this compound. Although the patent focuses on 1-bromo-2-fluoroethane, its catalytic framework informs analogous aryl systems.
Reaction Mechanism and Catalysis
Vinyl fluoride and hydrogen bromide react in methylene chloride under oxygen catalysis to form bromofluoroethane derivatives. For aryl substrates, substituting vinyl fluoride with a styrenic analog (e.g., 2-vinylbromobenzene) could theoretically yield the target compound.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | O₂ (0.1–0.3 equiv) |
| Solvent | Methylene chloride |
| Temperature | 0–40°C |
| Pressure | 21–44.5 psi |
| Selectivity (1,2:1,1) | 5.9:1 to 8:1 |
Continuous Process Design
The patent emphasizes a continuous flow system for industrial-scale production, featuring cryogenic condensers and metered product take-off. Adapting this to aryl systems would require:
- Subsurface gas introduction (HBr and O₂) into a solvent-rich reactor.
- Inline purification to separate this compound from regioisomers.
Alternative Halogenation Strategies
Halogen Exchange Reactions
Halogen exchange (e.g., Br/F metathesis) using metal fluorides (KF, AgF) is feasible but risks over-fluorination or aryl ring degradation. No experimental data supports this route for the target compound.
Comparative Analysis of Methods
*Extrapolated from patent data for 1-bromo-2-fluoroethane.
Q & A
Q. What analytical approaches differentiate between isomeric byproducts?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- NOESY NMR : Identifies spatial proximity of substituents in isomers.
- X-ray Crystallography : Resolves absolute configuration for crystalline byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
